Fulacimstat

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

chymase inhibito

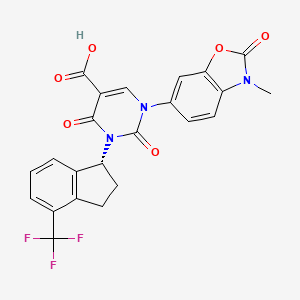

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDARDSVOVYVQST-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488354-15-9 | |

| Record name | Fulacimstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulacimstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FULACIMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fulacimstat: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulacimstat (BAY 1142524) is a potent, selective, and orally available inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1][2][3][4][5] Initially investigated for its potential to reduce adverse cardiac remodeling following myocardial infarction, this compound's development in this area was halted due to a lack of efficacy in clinical trials.[3][4][5][6][7] However, recent discoveries have illuminated a novel role for chymase in thrombosis, sparking renewed interest in this compound as a potential profibrinolytic agent with a low bleeding risk.[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its associated signaling pathways and experimental workflows.

Core Mechanism of Action: Chymase Inhibition

This compound functions as a competitive inhibitor of chymase.[1] Crystallographic analysis of this compound complexed with human chymase reveals that its indane moiety binds within the S1 pocket of the enzyme, a key determinant of its high affinity.[8] This binding is further stabilized by hydrogen bonds with Gly216 and Lys192, as well as a network of water-mediated hydrogen bonds in the S4 subsite.[8] By occupying the active site, this compound prevents the access of chymase's natural substrates, thereby inhibiting its enzymatic activity.

Signaling Pathway of Chymase Action and this compound Inhibition

The following diagram illustrates the established signaling pathway of chymase and the point of intervention by this compound.

Caption: Mechanism of chymase action and this compound inhibition.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Species | IC50 (nM) |

| Chymase | Human | 4[1][2] |

| Chymase | Hamster | 3[1][2] |

| Chymase | Dog | 8[1] |

| Cathepsin G | Human | 140[1] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Antifibrotic Effects of this compound in a Hamster Model

| Treatment Group | Dose | Cardiac Fibrosis (%) |

| Isoprenaline-induced | - | 24.4 ± 1.8 |

| This compound | 1 mg/kg | 16.4 ± 1.2 |

| This compound | 3 mg/kg | 12.4 ± 1.3 |

| This compound | 10 mg/kg | 10.9 ± 1.4 |

| Enalapril (comparator) | 20 mg/kg | 17.7 ± 1.5 |

Data presented as mean ± standard error of the mean (SEM).[2]

Experimental Protocols

Biochemical Chymase Activity Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound.

Caption: Workflow for the in vitro chymase activity assay.

Detailed Methodology:

-

Reagents: Recombinant human, hamster, or dog chymase is used. The peptidic substrate used is Abz-HPFHL-Lys(Dnp)-NH2.[1]

-

Procedure: Pooled human liver microsomes are incubated with CYP isoform-selective marker substrates in the presence or absence of this compound.[1]

-

Assay: The enzymatic assays are conducted with the recombinant chymases. This compound is tested in a dose-response manner.

-

Data Analysis: Chymase activity is measured as the fluorescence intensity of the cleaved peptidic substrate. The percentage of activity observed in the absence of the inhibitor is calculated. IC50 values are determined from the resulting dose-response curves.[1]

Isoprenaline-Induced Cardiac Fibrosis Model in Hamsters

This in vivo protocol was used to assess the antifibrotic effects of this compound.

Caption: Workflow for the in vivo cardiac fibrosis model.

Detailed Methodology:

-

Model Induction: Cardiac fibrosis is induced in hamsters using isoprenaline.[2]

-

Treatment: Animals are treated with this compound at doses of 1, 3, and 10 mg/kg or with enalapril at 20 mg/kg.[2]

-

Outcome Measurement: After the treatment period, the hearts are excised, and the fibrotic area is quantified.

-

Cardiac Function: In some studies, cardiac function is also assessed, including end-diastolic pressure and contractility. Treatment with this compound at 10 mg/kg was shown to significantly reduce the end-diastolic pressure compared to placebo (13.2±1.4 mmHg vs. 19.3±2 mmHg) without affecting blood pressure or heart rate.[2]

Selectivity and Safety Profile

This compound demonstrates high selectivity for chymase. When tested against 19 other related serine proteases, including several involved in the coagulation system, it showed no relevant inhibitory activity, with the exception of human cathepsin G (IC50 of 140 nM), for which it is 35-fold less potent.[1] Furthermore, in a panel of 73 pharmacologically relevant targets, this compound did not show significant interference up to a concentration of 10 µM.[1] In vitro studies on cytochrome P450 (CYP) isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) indicated a weak inhibitory potential.[1]

Clinical trials in humans have shown that this compound is safe and well-tolerated at various doses.[6][7] There were no clinically relevant effects on vital signs or potassium levels compared to placebo.[6]

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective chymase inhibitor. While its initial development for cardiac remodeling did not meet clinical endpoints, the discovery of chymase's role in inactivating plasmin within fibrin-rich clots has opened a promising new therapeutic avenue.[1][5][8][9] The profibrinolytic potential of chymase inhibition, with a potentially lower risk of bleeding compared to current thrombolytic agents, positions this compound as a candidate for further investigation in the treatment of thrombotic diseases such as stroke, pulmonary embolism, and deep vein thrombosis.[1][3][4][5] The comprehensive preclinical data and established safety profile of this compound provide a strong foundation for its repurposing in these indications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chymase Inhibitors(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. drughunter.com [drughunter.com]

- 5. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Fulacimstat: A Technical Guide to its Role in Chymase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulacimstat (BAY 1142524) is a potent and selective, orally available inhibitor of chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2][3] Upon mast cell degranulation at sites of tissue injury and inflammation, chymase is released and plays a significant role in various pathological processes, including fibrosis and adverse tissue remodeling.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in inhibiting chymase, and the subsequent effects on key signaling pathways implicated in fibrotic and inflammatory diseases.

Mechanism of Action: Potent and Selective Chymase Inhibition

This compound exhibits high inhibitory activity against chymase from various species, including human, hamster, and dog.[1] Its mechanism of action is competitive, binding to the active site of the chymase enzyme.[1]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro enzymatic assays, with IC50 values consistently in the low nanomolar range.

| Enzyme Source | IC50 (nM) | Reference |

| Human Chymase | 4 | [3] |

| Hamster Chymase | 3 | [3] |

| Dog Chymase | 8 | [1] |

Table 1: Inhibitory Potency (IC50) of this compound against Chymase. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against chymase from different species.

Selectivity Profile

A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related proteins. This compound has been demonstrated to be highly selective for chymase.

| Protease | IC50 (nM) | Selectivity (Fold vs. Human Chymase) | Reference |

| Human Chymase | 4 | 1 | [1][4] |

| Human Cathepsin G | 140 | 35 | [1] |

| Other Serine Proteases (e.g., trypsin, plasmin, thrombin) | >2000 | >500 | [1][4] |

Table 2: Selectivity Profile of this compound. This table presents the IC50 values of this compound against human chymase and other serine proteases, highlighting its selectivity.

Impact on Key Signaling Pathways

Chymase exerts its pro-fibrotic and pro-inflammatory effects by activating several downstream signaling pathways. By inhibiting chymase, this compound can modulate these pathways.

The TGF-β/Smad Signaling Pathway

A primary mechanism by which chymase promotes fibrosis is through the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[5] Chymase can cleave latent TGF-β, releasing the active form, which then initiates a signaling cascade through Smad proteins.

Caption: Chymase-mediated activation of the TGF-β/Smad signaling pathway and its inhibition by this compound.

Other Potential Signaling Pathways

Beyond the TGF-β/Smad axis, chymase has been implicated in the activation of other signaling molecules that contribute to tissue remodeling and inflammation.

-

Matrix Metalloproteinases (MMPs): Chymase can activate pro-MMPs, leading to the degradation of the extracellular matrix and contributing to tissue remodeling.[5][6]

-

Protease-Activated Receptors (PARs): Chymase may also signal through PARs, a family of G protein-coupled receptors, to elicit cellular responses.

Caption: Overview of chymase-mediated downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Chymase Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of this compound to inhibit the enzymatic activity of chymase using a fluorogenic peptide substrate.

Materials:

-

Recombinant human chymase

-

Fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA or a FRET-based substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (or other test compounds)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in Assay Buffer to create a range of test concentrations.

-

In a 96-well plate, add a fixed amount of recombinant human chymase to each well.

-

Add the diluted this compound or vehicle (Assay Buffer with DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic chymase substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm for pNA-based substrates).

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro chymase inhibition assay.

Isoprenaline-Induced Cardiac Fibrosis Model in Hamsters

This in vivo model is used to evaluate the anti-fibrotic efficacy of this compound in a setting of cardiac stress.[1][3]

Animals:

-

Male Syrian hamsters

Procedure:

-

Acclimatize the hamsters for at least one week before the start of the experiment.

-

Induce cardiac fibrosis by subcutaneous injection of isoprenaline (e.g., 5 mg/kg) daily for a specified period (e.g., 7-14 days).[7]

-

Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg) daily, starting from the first day of isoprenaline treatment.[3] A vehicle control group and a positive control group (e.g., enalapril) should be included.[3]

-

At the end of the treatment period, euthanize the animals and harvest the hearts.

-

Fix the hearts in 10% neutral buffered formalin and embed them in paraffin.

-

Prepare 5 µm thick sections and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).

-

Capture images of the stained sections using a light microscope.

-

Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

References

- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Fulacimstat: A Technical Guide to a Novel Chymase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulacimstat (BAY 1142524) is a potent and orally bioavailable inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1][2] Initially investigated for its potential role in mitigating adverse cardiac remodeling following myocardial infarction, recent research has unveiled a novel profibrinolytic mechanism, suggesting its utility in the treatment of thrombotic diseases.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to this compound. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C23H16F3N3O6 and a monoisotopic molecular weight of 487.099119736 g/mol .[5] Its systematic name is 1-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H16F3N3O6 | [5][7] |

| Molecular Weight | 487.391 g/mol | [5] |

| Appearance | White to off-white solid | [7] |

| Solubility | DMSO: 50 mg/mL (102.59 mM) | [7] |

| InChI Key | JDARDSVOVYVQST-MRXNPFEDSA-N | [6] |

| SMILES | CN1C2=CC=C(C=C2OC1=O)N1C=C(C(O)=O)C(=O)N([C@@H]2CCC3C(=CC=CC=32)C(F)(F)F)C1=O | [6] |

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective inhibitor of chymase.[1] Chymase is a chymotrypsin-like serine protease stored in mast cell granules and released upon activation.[2] In cardiovascular and fibrotic diseases, chymase is implicated in the conversion of angiotensin I to the potent vasoconstrictor and profibrotic agent angiotensin II. It also activates transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), contributing to tissue remodeling and fibrosis.[2]

A more recently discovered role for chymase is in the regulation of fibrinolysis. Chymase can inactivate plasmin, a key enzyme responsible for the degradation of fibrin clots.[2][4] By inhibiting chymase, this compound is proposed to protect plasmin from inactivation, thereby enhancing the resolution of thrombi.[2]

Synthesis

The synthesis of this compound involves a multi-step process. A general synthetic route is outlined below, based on published literature.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound begins with the reaction of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one with an appropriate enol ether in refluxing ethanol to form an amino-acrylate intermediate.[1] This intermediate is then cyclized in situ to the corresponding uracil derivative using a base such as potassium tert-butoxide.[1] The final step involves a Mitsunobu reaction between the uracil derivative and (S)-indanol to stereospecifically introduce the trifluoromethyl-indane moiety, yielding this compound.[1]

Preclinical Pharmacology

In Vitro Activity

This compound is a potent inhibitor of both human and hamster chymase.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| Human Chymase | 4 | [1][7] |

| Hamster Chymase | 3 | [1][7] |

| Human Cathepsin G | 140 | [1] |

This compound exhibits high selectivity for chymase over other serine proteases.[1] It did not show significant activity against 73 other pharmacologically relevant targets at concentrations up to 10 µM.[1] Furthermore, it displayed weak inhibitory potential against a panel of cytochrome P450 (CYP) isoforms in vitro.[1]

In Vivo Studies

This model is used to evaluate the antifibrotic effects of drug candidates.

Protocol: Cardiac fibrosis was induced in hamsters by the administration of isoprenaline. The animals were then treated with this compound at doses of 1, 3, and 10 mg/kg, enalapril (20 mg/kg), or a placebo.[1][7] After the treatment period, the hearts were excised, and the fibrotic area was quantified.

Results: this compound dose-dependently reduced the fibrotic area in the hearts of isoprenaline-treated hamsters.[1][7] A significant reduction was observed starting at a dose of 1 mg/kg/day, which was comparable to the effect of enalapril at 20 mg/kg.[1]

Table 3: Effect of this compound on Isoprenaline-Induced Cardiac Fibrosis in Hamsters

| Treatment Group | Dose | Fibrotic Area (%) | Reference |

| Isoprenaline + Placebo | - | 24.4 ± 1.8 | [7] |

| Isoprenaline + this compound | 1 mg/kg | 16.4 ± 1.2 | [7] |

| Isoprenaline + this compound | 3 mg/kg | 12.4 ± 1.3 | [7] |

| Isoprenaline + this compound | 10 mg/kg | 10.9 ± 1.4 | [7] |

| Isoprenaline + Enalapril | 20 mg/kg | 17.7 ± 1.5 | [7] |

This model assesses the antithrombotic potential of a compound.

Protocol: Injury to the femoral vein was induced in hamsters using ferric chloride (FeCl3) to promote thrombus formation. This compound (3 or 10 mg/kg) or a vehicle control was orally administered before the injury.[1] The size of the resulting thrombus was measured.

Results: Oral administration of this compound at both 3 and 10 mg/kg resulted in a statistically significant reduction in thrombus size compared to the control group.[1]

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of this compound in Different Species

| Species | Parameter | Value | Reference |

| Rat | Plasma Clearance (CL) | 0.26 L/(h·kg) | [8] |

| Rat | Oral Bioavailability (F) at 1 mg/kg | 94% | [8] |

| Dog | Plasma Clearance (CL) | - | - |

| Dog | Volume of Distribution (Vss) | - | - |

| Dog | Terminal Half-life (t1/2) | - | - |

| Dog | Oral Bioavailability (F) at 1 mg/kg | - | - |

| Monkey | Plasma Clearance (CL) | - | - |

| Monkey | Volume of Distribution (Vss) | - | - |

| Monkey | Terminal Half-life (t1/2) | - | - |

| Monkey | Oral Bioavailability (F) at 1 mg/kg | - | - |

Note: A more comprehensive table of pharmacokinetic data was referenced but specific values for dog and monkey were not available in the provided search results.[1]

Clinical Development

This compound has been evaluated in several clinical trials.

CHIARA MIA 1 Trial (NCT02452515)

This Phase 2a, multicenter, randomized, placebo-controlled, single-blind pilot study assessed the safety and tolerability of this compound in clinically stable patients with left ventricular dysfunction following myocardial infarction.[5][8][9]

Protocol: Patients (n=49) were randomized to receive one of four doses of this compound (5 mg twice daily, 10 mg twice daily, 25 mg twice daily, or 50 mg once daily) or a placebo for two weeks.[8][9] The primary objective was to evaluate safety and tolerability based on the incidence and severity of adverse events.[9]

Results: this compound was found to be safe and well-tolerated at all tested doses.[8] There were no clinically relevant effects on vital signs or potassium levels compared to the placebo.[8] Mean plasma concentrations of this compound increased with the administered dose.[8]

CHIARA MIA 2 Trial

This study further investigated the effects of this compound on adverse cardiac remodeling after acute myocardial infarction.[3]

Protocol: Patients were randomized to receive either 25 mg of this compound twice daily or a placebo for six months.[3]

Results: While this compound was safe and well-tolerated, it did not demonstrate a significant effect on cardiac remodeling compared to the placebo.[3][4]

Conclusion

This compound is a potent and selective chymase inhibitor with a well-characterized chemical structure and mechanism of action. Preclinical studies have demonstrated its efficacy in models of cardiac fibrosis and thrombosis. While clinical trials in cardiac remodeling did not meet their primary efficacy endpoints, the drug was shown to be safe and well-tolerated. The emerging role of chymase in thrombosis has renewed interest in this compound as a potential therapeutic agent with a novel profibrinolytic mechanism. Further research is warranted to explore its full therapeutic potential in thrombotic disorders.

References

- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heart Failure | Study 17055 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

Fulacimstat: A Novel Profibrinolytic Approach for Thrombosis Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fulacimstat (BAY 1142524) is a potent and selective inhibitor of chymase, a serine protease released by mast cells. Originally developed for the treatment of adverse cardiac remodeling, recent discoveries have illuminated a novel and promising therapeutic application for this compound in the treatment of thrombosis.[1][2][3][4] Unlike traditional antithrombotic agents that target coagulation factors or platelet aggregation, this compound employs a unique profibrinolytic mechanism with the potential for a superior safety profile, particularly concerning bleeding risks. This document provides a comprehensive technical overview of this compound's mechanism of action, preclinical data, and the experimental methodologies supporting its investigation as a groundbreaking therapy for thrombotic disorders such as stroke, pulmonary embolism, and deep vein thrombosis.[1][2][3]

Mechanism of Action: A Paradigm Shift in Thrombolysis

The therapeutic potential of this compound in thrombosis stems from its targeted inhibition of chymase within the thrombus microenvironment. Mast cells, known participants in inflammatory responses, are also found in and around thrombi.[5][6] Upon activation, these cells release chymase, which has been demonstrated to cleave and inactivate plasmin, a critical enzyme responsible for the degradation of fibrin, the primary structural component of blood clots.[1][3][7][8]

By inhibiting chymase, this compound protects plasmin from degradation, thereby enhancing the body's natural fibrinolytic processes. This localized enhancement of fibrinolysis within the thrombus offers a targeted approach to clot dissolution without systemic disruption of hemostasis, a significant drawback of current thrombolytic therapies.[1][3] This mechanism suggests a lower propensity for bleeding complications.[2][3]

Below is a diagram illustrating the proposed signaling pathway and the role of this compound.

Quantitative Preclinical Data

The preclinical evaluation of this compound has demonstrated its high potency and selectivity for chymase, alongside its efficacy in in vitro and in vivo models of thrombosis. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Species | Notes |

| Chymase | 4 | Human | High potency for the target enzyme.[7][8] |

| Cathepsin G | 140 | Human | 35-fold less potent than for chymase.[1] |

| Plasmin | >2000 | Human | Demonstrates high selectivity.[7][8] |

| Plasma Kallikrein | >2000 | Human | Demonstrates high selectivity.[7][8] |

| Thrombin | >2000 | Human | Demonstrates high selectivity.[7][8] |

| Tissue Plasminogen Activator (tPA) | >2000 | Human | Demonstrates high selectivity.[7][8] |

| Factor Xa | >2000 | Human | Demonstrates high selectivity.[7][8] |

| Factor XIa | >2000 | Human | Demonstrates high selectivity.[7][8] |

Table 2: In Vivo Efficacy of Chymase Inhibition in Thrombosis Models

| Animal Model | Chymase Inhibitor | Key Findings | Reference |

| Mouse Deep Vein Thrombosis (Stenosis Model) | TY-51469 | Accelerated thrombolysis and prevented thrombus growth. | [1][3] |

| Mouse Deep Vein Thrombosis (FeCl3-induced) | TY-51469 | Reduced thrombus formation. | [5] |

| Hamster Cardiac Fibrosis (Isoprenaline-induced) | This compound | Dose-dependent reduction of fibrotic area. | [1] |

Note: While some in vivo thrombosis studies utilized the chymase inhibitor TY-51469, these findings are considered relevant to the potential of this compound due to their shared mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical assessment of this compound.

Biochemical Chymase Activity Assay

This assay quantifies the inhibitory effect of this compound on chymase activity.

-

Principle: The enzymatic activity of chymase is measured by the cleavage of a fluorogenic peptide substrate. The fluorescence intensity is directly proportional to the enzyme's activity.

-

Reagents:

-

Recombinant human chymase

-

Fluorogenic peptide substrate

-

This compound at various concentrations

-

Assay buffer

-

-

Procedure:

-

Chymase is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence is measured over time using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

In Vitro Thrombolysis "Halo" Assay

This assay assesses the pro-fibrinolytic effect of this compound on human blood clots.[7][8]

-

Principle: A halo-shaped human blood clot is formed, and its dissolution in the presence of a plasminogen activator (like tPA) is monitored. The effect of chymase and this compound on the rate of clot lysis is measured.

-

Reagents:

-

Human whole blood

-

Recombinant human chymase (rCMA-1)

-

This compound

-

Recombinant tissue plasminogen activator (tPA)

-

Calcium chloride

-

-

Procedure:

-

Halo-shaped blood clots are formed by recalcification of whole blood.

-

Clots are incubated with tPA to induce fibrinolysis.

-

In separate experimental arms, rCMA-1 is added to inhibit fibrinolysis, and this compound is added to counteract the effect of rCMA-1.

-

Clot lysis is quantified over time.

-

Mouse Model of Deep Vein Thrombosis (DVT)

In vivo efficacy is evaluated using established models of DVT.

-

Stenosis Model:

-

The inferior vena cava (IVC) of the mouse is surgically exposed.

-

A ligature is placed around the IVC to induce stenosis and subsequent thrombus formation.

-

This compound or vehicle is administered to the animals.

-

After a set period, the IVC is harvested, and the thrombus is excised and weighed.

-

-

Ferric Chloride (FeCl3) Model:

-

The IVC is exposed.

-

A piece of filter paper saturated with FeCl3 is applied to the vessel wall to induce endothelial injury and thrombosis.

-

This compound or vehicle is administered.

-

Thrombus formation is monitored and quantified.

-

Clinical Safety and Tolerability

While clinical trials of this compound for thrombosis have not yet been conducted, valuable safety data is available from studies in patients with left ventricular dysfunction after myocardial infarction (CHIARA MIA 1 and 2 trials).[9][10] In these studies, this compound was found to be safe and well-tolerated at various doses.[9][10] Importantly, there were no clinically relevant effects on vital signs, including blood pressure, or on potassium levels compared to placebo.[9] This favorable safety profile in a cardiovascular patient population supports the further clinical development of this compound for thrombotic indications.

Future Directions and Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of thrombosis. Its unique profibrinolytic mechanism of action, by inhibiting chymase and preserving plasmin activity within the thrombus, offers the potential for effective thrombolysis with a reduced risk of bleeding complications.[1][2][3] The robust preclinical data, demonstrating its potency, selectivity, and in vivo efficacy in animal models, combined with a favorable safety profile in clinical trials for a different indication, strongly support its continued investigation. Future research should focus on clinical trials specifically designed to evaluate the efficacy and safety of this compound in patients with acute thrombotic events such as deep vein thrombosis, pulmonary embolism, and ischemic stroke. The development of this compound could herald a new era of safer and more effective thrombolytic therapies.

References

- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Recombinant chymase inhibits fibrinolysis induced by endogenous plasmin in clotted human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recombinant chymase inhibits fibrinolysis induced by endogenous plasmin in clotted human blood [frontiersin.org]

- 9. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Stall of Fulacimstat: An In-depth History of a Chymase Inhibitor in Cardiac Remodeling Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulacimstat (BAY 1142524) emerged as a promising, potent, and selective inhibitor of chymase, a serine protease implicated in the pathological processes of cardiac remodeling. The rationale for its development was built on a strong preclinical foundation suggesting that by blocking chymase, this compound could mitigate the detrimental effects of angiotensin II, transforming growth factor-beta (TGF-β), and matrix metalloproteinases (MMPs), key drivers of cardiac fibrosis and hypertrophy. This technical guide provides a comprehensive history of this compound's journey through clinical trials for cardiac remodeling, detailing the experimental protocols, quantitative outcomes, and the underlying scientific rationale.

The Preclinical Promise: Targeting Chymase in Cardiac Fibrosis

The development of this compound was underpinned by the understanding that chymase plays a significant role in tissue remodeling.[1][2] Chymase, primarily found in mast cells, is a key enzyme in the alternative pathway for angiotensin II formation, independent of the angiotensin-converting enzyme (ACE).[3] In cardiac tissue, chymase is upregulated in response to injury and contributes to fibrosis and inflammation.[1]

Key Preclinical Evidence: Isoprenaline-Induced Cardiac Fibrosis in Hamsters

A pivotal preclinical study demonstrated the potential of this compound in a well-established animal model of cardiac fibrosis.

Experimental Protocol:

-

Model: Isoprenaline-induced cardiac fibrosis in hamsters. Isoprenaline, a non-selective β-adrenergic agonist, is administered to induce myocardial injury, leading to fibrosis and cardiac hypertrophy, mimicking aspects of cardiac remodeling.[4][5] While the specific, detailed protocol for the this compound study is not publicly available, a general methodology for this model involves:

-

Animal Strain: Syrian hamsters.

-

Induction of Fibrosis: Repeated subcutaneous or intraperitoneal injections of isoprenaline. Dosing regimens in the literature vary, often ranging from 5 to 10 mg/kg daily for 7 to 14 days.[4]

-

Treatment Groups: Animals are typically divided into a vehicle control group, an isoprenaline-only group, and isoprenaline groups treated with varying doses of the investigational drug (this compound).

-

Assessment of Cardiac Fibrosis: At the end of the study period, hearts are excised, and ventricular tissue is processed for histological analysis. Fibrotic area is commonly quantified using picrosirius red or Masson's trichrome staining, followed by morphometric analysis.[1]

-

Quantitative Data:

In the isoprenaline-induced cardiac fibrosis hamster model, this compound demonstrated a dose-dependent reduction in the fibrotic area of the heart. A significant decrease in cardiac fibrosis was observed at a dose of 1 mg/kg/day.

| Treatment Group | Dose | Outcome | Reference |

| This compound | 1 mg/kg/day | Significant reduction in cardiac fibrotic area | |

| Enalapril (comparator) | 20 mg/kg (in drinking water) | Comparable reduction in cardiac fibrotic area to this compound |

This preclinical evidence provided a strong rationale for advancing this compound into clinical development for conditions characterized by adverse cardiac remodeling.

Clinical Development: The CHIARA MIA Program

The clinical investigation of this compound for cardiac remodeling was primarily conducted under the "Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction" (CHIARA MIA) program, which consisted of two key trials: CHIARA MIA 1 (Phase I) and CHIARA MIA 2 (Phase II).

CHIARA MIA 1: A Phase I Safety and Tolerability Study

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in patients with left ventricular dysfunction (LVD) following a remote myocardial infarction (MI).[6]

Experimental Protocol:

-

Study Design: A multicenter, multinational, randomized, placebo-controlled, dose-escalation study.[7]

-

Patient Population: Clinically stable patients aged 40-79 years with a history of MI and a left ventricular ejection fraction (LVEF) of ≤ 45%.[7] Patients were required to be on stable, evidence-based standard-of-care therapies for LVD.[7]

-

Treatment Regimen: Patients received treatment for two weeks with either placebo or one of four different doses of this compound.[7]

Quantitative Data: Dosing Cohorts

| Treatment Group | Dose | Number of Patients (n) |

| Placebo | - | 12 |

| This compound | 5 mg twice daily | 9 |

| This compound | 10 mg twice daily | 9 |

| This compound | 25 mg twice daily | 10 |

| This compound | 50 mg once daily | 9 |

Results:

This compound was found to be safe and well-tolerated across all tested doses.[6][7] There were no clinically significant effects on vital signs or potassium levels compared to placebo.[7] The plasma concentrations of this compound increased with the dose and reached levels predicted to be therapeutically active.[7] The favorable safety profile of CHIARA MIA 1 supported the progression of this compound to a Phase II efficacy study.[7]

CHIARA MIA 2: A Phase II Efficacy Study in Post-MI Cardiac Remodeling

Objective: To evaluate the efficacy of this compound in reducing adverse cardiac remodeling in patients with LVD after a recent ST-segment elevation myocardial infarction (STEMI).[8]

Experimental Protocol:

-

Study Design: A double-blind, randomized, placebo-controlled, multicenter trial.[8]

-

Patient Population: Patients who had experienced their first STEMI and had evidence of LVD, defined as an LVEF ≤ 45% and an infarct size >10% as measured by cardiac MRI between 5 to 9 days post-MI.[8]

-

Treatment Regimen: Patients were randomized to receive either 25 mg of this compound twice daily or a matching placebo for 6 months, in addition to standard of care.[8]

-

Primary Endpoints: The primary efficacy endpoints were the changes from baseline to 6 months in LVEF, left ventricular end-diastolic volume index (LVEDVI), and left ventricular end-systolic volume index (LVESVI), as assessed by a central blinded cardiac MRI core laboratory.[8]

Quantitative Data: Primary Efficacy Outcomes at 6 Months

| Parameter | This compound (n=54) | Placebo (n=53) | P-value |

| Change in LVEF (%) | 3.5 ± 5.4 | 4.0 ± 5.0 | 0.69 |

| Change in LVEDVI (mL/m²) | 7.3 ± 13.3 | 5.1 ± 18.9 | 0.54 |

| Change in LVESVI (mL/m²) | 2.3 ± 11.2 | 0.6 ± 14.8 | 0.56 |

Results:

The CHIARA MIA 2 trial did not meet its primary efficacy endpoints.[8] There were no statistically significant differences in the changes in LVEF, LVEDVI, or LVESVI between the this compound and placebo groups after 6 months of treatment.[8] Despite achieving mean trough concentrations approximately tenfold higher than the predicted therapeutic threshold, this compound had no discernible effect on cardiac remodeling in this patient population.[8] Importantly, the drug was confirmed to be safe and well-tolerated.[8]

Beyond Cardiac Remodeling: The CADA DIA Trial

In addition to its investigation in cardiac remodeling, this compound was also evaluated for its potential role in treating diabetic kidney disease in the CADA DIA trial.

Objective: To assess the effect of this compound on albuminuria in patients with type 2 diabetes and diabetic kidney disease.[9]

Experimental Protocol:

-

Study Design: A double-blind, randomized, placebo-controlled trial.[9]

-

Patient Population: Patients with type 2 diabetes and a clinical diagnosis of diabetic kidney disease who were on a maximum tolerated dose of an ACE inhibitor or an angiotensin receptor blocker (ARB).[9]

-

Treatment Regimen: Patients were randomized to receive either 25 mg of this compound twice daily or a placebo for 24 weeks, on top of their standard of care.[9]

Quantitative Data: Primary Efficacy Outcome

| Parameter | This compound | Placebo | P-value |

| Change in Urine Albumin-to-Creatinine Ratio (UACR) | +3% | +27.4% | 0.1477 |

Results:

Similar to the CHIARA MIA 2 trial, the CADA DIA trial did not meet its primary endpoint.[9] While there was a numerical trend towards a reduction in the increase in UACR with this compound compared to placebo, the result was not statistically significant.[9] this compound was again found to be safe and well-tolerated in this patient population.[9]

Visualizing the Science: Signaling Pathways and Trial Workflow

Chymase Signaling Pathway in Cardiac Remodeling

Caption: Chymase signaling in cardiac remodeling.

CHIARA MIA 2 Clinical Trial Workflow

Caption: CHIARA MIA 2 trial workflow.

Conclusion and Future Perspectives

The clinical development of this compound for cardiac remodeling serves as a salient case study in the translation of a promising preclinical concept to clinical reality. Despite a strong scientific rationale and successful target engagement, the CHIARA MIA 2 trial did not demonstrate a clinical benefit in post-MI patients. Several factors could have contributed to this outcome, including the high level of standard of care in the study population, which may have attenuated the potential effect of chymase inhibition, or the possibility that the role of chymase in human cardiac remodeling is more complex than initially understood.

While the journey of this compound in cardiac remodeling has stalled, the compound's excellent safety profile and potent chymase inhibition may warrant investigation in other therapeutic areas where chymase is implicated. The story of this compound underscores the critical importance of robust clinical trial design and the inherent challenges of drug development in complex cardiovascular diseases.

References

- 1. Isoproterenol-induced myocardial fibrosis in relation to myocyte necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.regionh.dk [research.regionh.dk]

- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Fulacimstat: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulacimstat (BAY 1142524) is a potent and selective, orally available inhibitor of chymase, a serine protease primarily found in mast cells.[1][2][3] Initially investigated for its potential role in mitigating adverse cardiac remodeling following myocardial infarction, recent discoveries have highlighted its profibrinolytic properties, suggesting a novel therapeutic application in thrombotic disorders.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

Chymase is a key enzyme involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of fibrosis.[2] By inhibiting chymase, this compound was initially developed to prevent the pathological remodeling of the heart muscle that can occur after a heart attack.[4][5] While clinical trials in this indication did not demonstrate the desired efficacy, the investigation into this compound has revealed a significant and previously unexpected role in the dissolution of blood clots.[2][5] This has opened up new avenues for its potential use as a profibrinolytic agent with a potentially favorable safety profile, particularly concerning bleeding risk.[2]

Pharmacokinetics

This compound has demonstrated a favorable pharmacokinetic profile in both preclinical species and humans, making it suitable for oral administration.[1][2][6]

Absorption

Following oral administration of immediate-release tablets in healthy male volunteers, this compound is absorbed with peak plasma concentrations (Tmax) reached between 1 and 3 hours.[6] The plasma exposure appears to be dose-linear, and there is a negligible effect of food on its absorption.[6]

Distribution

Specific data on the volume of distribution and protein binding in humans are not extensively detailed in the provided search results.

Metabolism

Details regarding the specific metabolic pathways of this compound are not extensively covered in the available literature.

Elimination

This compound is eliminated from the plasma with a terminal half-life ranging from 6.84 to 12.0 hours after administration of a liquid service formulation or immediate-release tablets.[6] There is only low accumulation of the drug after multiple doses, supporting the potential for once-daily dosing.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical and clinical studies.

Table 1: Preclinical in vivo Pharmacokinetic Data of this compound [2]

| Species | Dose i.v. (mg/kg) | Clearance (L/h/kg) | Bioavailability (%) |

| Rat | Low | High | |

| Dog | Low | High | |

| Monkey | Low | High |

Table 2: Phase 1 Human Pharmacokinetic Data of this compound [6]

| Parameter | Value |

| Time to Peak Concentration (Tmax) | 1 - 3 hours |

| Terminal Half-life (t½) | 6.84 - 12.0 hours |

| Food Effect | Negligible |

| Accumulation (multiple dosing) | Low |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily driven by its potent and selective inhibition of chymase.

Mechanism of Action

This compound acts as a direct inhibitor of chymase, a serine protease stored in the granules of mast cells.[1][2] Upon degranulation, chymase is released and can participate in various physiological and pathological processes.

In the context of cardiac tissue, chymase is a major enzyme responsible for the local conversion of angiotensin I to angiotensin II.[2] Angiotensin II is a key mediator of cardiac fibrosis and hypertrophy, which contribute to adverse cardiac remodeling after a myocardial infarction. By inhibiting chymase, this compound was hypothesized to reduce the local production of angiotensin II in the heart, thereby mitigating these detrimental effects.

Figure 1: this compound's inhibitory action on the chymase-mediated cardiac remodeling pathway.

A more recently discovered function of chymase is its ability to inactivate plasmin within fibrin-rich clots.[2] Plasmin is the primary enzyme responsible for the breakdown of fibrin, the main component of blood clots. By inhibiting chymase within a thrombus, this compound prevents the inactivation of plasmin, leading to enhanced fibrinolysis and clot dissolution.[7] This mechanism suggests a potential therapeutic role for this compound in treating thrombotic diseases with a potentially lower risk of bleeding compared to traditional thrombolytic agents.[2]

Figure 2: The profibrinolytic mechanism of this compound through chymase inhibition.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against human and hamster chymase with IC50 values in the low nanomolar range. In preclinical models, this compound has been shown to reduce cardiac fibrosis.[1]

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Human Chymase | Not specified in search results |

| Hamster Chymase | Not specified in search results |

Note: While the search results mention potent inhibition, specific IC50 values were not consistently provided across the snippets.

Clinical Studies

This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy in different patient populations.

Phase 1 Studies in Healthy Volunteers

Three randomized, single-center, phase 1 studies were conducted in healthy male volunteers.[6] These studies evaluated single oral doses from 1-200 mg and multiple doses of 5-50 mg twice daily and 100 mg once daily for 5 days.[6] The results showed that this compound was safe and well-tolerated, with no clinically relevant effects on heart rate or blood pressure compared to placebo.[6]

CHIARA MIA 1 Trial

This multicenter, randomized, placebo-controlled study investigated the safety and tolerability of this compound in clinically stable patients with left ventricular dysfunction after a remote myocardial infarction.[4] Patients received either placebo or one of four different doses of this compound for two weeks.[4] The study confirmed that this compound was safe and well-tolerated at all tested doses, with mean plasma concentrations reaching levels predicted to be therapeutically active.[4]

CHIARA MIA 2 Trial

This double-blind, randomized, placebo-controlled trial assessed the effect of this compound on adverse cardiac remodeling in patients after a first ST-segment-elevation myocardial infarction (STEMI).[5][8] Patients were treated with 25 mg of this compound or placebo twice daily for six months.[5][8] While the drug was safe and well-tolerated, it did not show a significant effect on cardiac remodeling parameters such as left ventricular ejection fraction (LVEF), end-diastolic volume index (LVEDVI), and end-systolic volume index (LVESVI) compared to placebo.[5][8]

Study in Diabetic Kidney Disease

A double-blind study was conducted to investigate the efficacy, safety, and tolerability of this compound in patients with type II diabetes and diabetic kidney disease.[9] The primary objective was to assess changes in the urinary albumin-to-creatinine ratio.

Table 4: Overview of Key Clinical Trials for this compound

| Trial Name/Identifier | Phase | Patient Population | Key Findings |

| Phase 1 Studies | 1 | Healthy Male Volunteers | Safe and well-tolerated; established pharmacokinetic profile.[6] |

| CHIARA MIA 1 (NCT02452515) | 1 | Patients with left ventricular dysfunction post-MI | Safe and well-tolerated at various doses.[4][10] |

| CHIARA MIA 2 (Study 16673) | 2 | Patients post-first STEMI with left ventricular dysfunction | Safe and well-tolerated, but no significant effect on cardiac remodeling.[5][8][11] |

| Diabetic Kidney Disease (Study 18933) | 2 | Patients with Type II Diabetes and Diabetic Kidney Disease | Investigated efficacy based on urinary albumin-to-creatinine ratio.[9] |

Experimental Protocols

Enzymatic High-Throughput Screening

The discovery of this compound began with a high-throughput screening of the Bayer compound library.[2]

-

Enzyme: Recombinant human chymase.

-

Substrate: An angiotensin-based fluorogenic peptide substrate.

-

Readout: Fluorescence.

-

Library Size: Over 2.5 million compounds.

-

Hit Confirmation: Hits were evaluated for structural integrity and selectivity against other serine proteases.[2]

Figure 3: High-throughput screening workflow for the discovery of this compound.

In Vivo Model of Cardiac Fibrosis

An isoprenaline-induced cardiac fibrosis model in hamsters was used to evaluate the in vivo efficacy of this compound.[1]

-

Model: Isoprenaline-induced cardiac fibrosis in hamsters.

-

Treatment: this compound administered at various doses.

-

Comparator: Enalapril (an ACE inhibitor).

-

Endpoint: Measurement of the fibrotic area in the heart.

-

Result: this compound dose-dependently reduced the fibrotic area.[1]

Clinical Trial Methodology (CHIARA MIA 2)

-

Study Design: Double-blind, randomized, placebo-controlled.[5][8]

-

Inclusion Criteria: Patients with a first STEMI, left-ventricular ejection fraction (LVEF) ≤ 45%, and an infarct size >10% as measured by cardiac MRI.[5][8]

-

Treatment Arms: 25 mg this compound twice daily or placebo, on top of standard of care.[5][8]

-

Primary Endpoints: Changes in LVEF, LV end-diastolic volume index (LVEDVI), and LV end-systolic volume index (LVESVI) from baseline to 6 months, analyzed by a central blinded cardiac MRI core laboratory.[5][8]

Safety and Tolerability

Across multiple clinical trials in both healthy volunteers and patient populations, this compound has been consistently shown to be safe and well-tolerated.[4][5][6][8] There have been no clinically relevant effects on vital signs, including heart rate and blood pressure, or on potassium levels compared to placebo.[4][6]

Conclusion and Future Directions

This compound is a well-characterized, orally available chymase inhibitor with a favorable pharmacokinetic and safety profile. While its initial development for preventing adverse cardiac remodeling did not meet its primary efficacy endpoints, the discovery of its profibrinolytic mechanism of action has opened up a promising new therapeutic avenue. Further research is warranted to explore the full potential of this compound in the treatment of thrombotic disorders, where its unique mechanism may offer a safer alternative to existing therapies.

References

- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drughunter.com [drughunter.com]

- 4. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Safety, and Tolerability of the Novel Chymase Inhibitor BAY 1142524 in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]

- 9. Diabetic kidney disease | Study 18933 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 10. Heart Failure | Study 17055 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 11. Myocardial Infarction | Study 16673 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

A Comprehensive Technical Guide to BAY 1142524 (Fulacimstat): A Selective Chymase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BAY 1142524, also known as fulacimstat. It details its mechanism of action, preclinical and clinical development, and the experimental protocols utilized in its evaluation. The information is intended to serve as a critical resource for professionals engaged in cardiovascular, renal, and thrombosis research.

Introduction: The Rationale for Chymase Inhibition

Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell degranulation following tissue injury or inflammation, active chymase is rapidly released into the extracellular matrix.[1] It plays a significant role in various pathological processes, making it a compelling therapeutic target.

Key actions of chymase include:

-

Angiotensin II (Ang II) Formation: In tissues like the heart and artery walls, chymase is a primary catalyst for converting angiotensin I to angiotensin II, a potent vasoconstrictor and profibrotic mediator.[1]

-

Activation of Growth Factors: Chymase activates transforming growth factor-β (TGF-β), a key driver of cardiac hypertrophy and fibrosis.[1][3]

-

Generation of Pro-inflammatory Factors: It is involved in the generation of other pathological mediators, including interleukin-1β (IL-1β) and endothelin-1 (ET-1).[1]

Given its central role in fibrosis and inflammation, chymase has been implicated in the pathophysiology of heart failure, myocardial infarction, diabetic nephropathy, and various inflammatory diseases.[1][4][5] BAY 1142524 (this compound) was developed by Bayer as a potent, selective, and orally available inhibitor of chymase to prevent the adverse effects of its activation, initially focusing on cardiac remodeling and diabetic kidney disease.[1][6][7]

Mechanism of Action of BAY 1142524

BAY 1142524 is a competitive inhibitor of chymase.[1] X-ray crystallography has revealed its binding mode, where the carboxylic acid and a vicinal carbonyl group of the molecule form hydrogen bonds with Lys192 of the enzyme.[1] A trifluoromethylbenzyl group fits into the lipophilic S1 pocket of the enzyme, contributing to its high affinity and selectivity.[1] By blocking the active site, BAY 1142524 prevents chymase from cleaving its substrates, thereby inhibiting the downstream pathological signaling pathways.

Caption: Signaling pathway of chymase in cardiac fibrosis and inhibition by BAY 1142524.

Quantitative Data Summary

The development of BAY 1142524 involved extensive preclinical and clinical evaluation. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of BAY 1142524 (this compound)

| Target Enzyme | IC50 (nM) | Species |

|---|---|---|

| Chymase | 4 | Human |

| Chymase | 3 | Hamster |

| Chymase | 8 | Dog |

Data sourced from in vitro enzymatic assays.[1]

Table 2: In Vitro Permeability and Metabolic Stability of Selected Compounds

| Compound | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Rat Hepatocytes (CL_app,int, μL/min/10⁶ cells) |

|---|---|---|---|

| BAY 1142524 (86) | High | Low | High Stability |

| Compound 78 | High | Low | High Stability |

| Compound 47 | Moderate | Significant | N/A |

| Compound 27 | Moderate | Significant | N/A |

This table presents a qualitative summary based on the provided search results, which describe high permeation and low efflux for BAY 1142524.[1]

Table 3: Pharmacokinetic Parameters of BAY 1142524 in Animals

| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t½) (h) | Oral Bioavailability (F) (%) |

|---|---|---|---|---|

| Rat | 21 | 1.1 | 0.8 | 61 |

| Dog | 4.8 | 0.6 | 2.5 | 93 |

| Monkey | 1.1 | 0.3 | 4.7 | 100 |

Data obtained after intravenous and oral administration.[8]

Table 4: Human Pharmacokinetics of BAY 1142524 (Immediate Release Tablets)

| Parameter | Value | Condition |

|---|---|---|

| Time to Peak Concentration (Tmax) | 1 - 3 hours | Single Oral Dose |

| Terminal Half-life (t½) | 6.8 - 12.0 hours | Single Oral Dose |

| Dose Proportionality | Dose-linear plasma exposure | Single doses 1-200 mg |

| Food Effect | Negligible | 5 mg dose with high-fat meal |

| Accumulation | Low | Multiple doses (5-50 mg BID; 100 mg QD) |

Data from Phase 1 studies in healthy male volunteers.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the evaluation of BAY 1142524.

4.1 Enzymatic High-Throughput Screening (HTS)

The discovery of the initial chymase inhibitor hits was accomplished through a robust HTS campaign.

-

Objective: To screen a large compound library for inhibitors of recombinant human chymase.

-

Methodology:

-

Enzyme: Recombinant human chymase was used as the target.

-

Substrate: An angiotensin-based fluorogenic peptide substrate was employed. Cleavage of the substrate by chymase results in a detectable fluorescent signal.

-

Screening: Over 2.5 million compounds from the Bayer library were tested for their ability to inhibit the enzymatic reaction.[1]

-

Readout: Inhibition was quantified by measuring the reduction in fluorescence intensity compared to control wells without an inhibitor.

-

Hit Confirmation: Initial hits were confirmed and further evaluated for selectivity against other serine proteases.[1]

-

Caption: The discovery and development workflow from initial screening to clinical trials.

4.2 In Vitro Chymase Activity Assay

This assay was used to determine the potency (IC50) of BAY 1142524 against chymase from different species.

-

Objective: To quantify the inhibitory activity of test compounds on chymase.

-

Methodology:

-

Reagents: Recombinant human, hamster, or dog chymase; peptidic substrate Abz-HPFHL-Lys(Dnp)-NH2.

-

Procedure: The assay is performed in a 96-well plate format. The test compound (at various concentrations) is pre-incubated with the chymase enzyme.

-

Reaction Initiation: The reaction is started by adding the fluorogenic substrate.

-

Measurement: As chymase cleaves the substrate, a fluorescent signal is generated and measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated. The percentage of inhibition at each compound concentration is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.[1]

-

4.3 Caco-2 Permeability Assay

This assay is a standard method to predict intestinal drug absorption in humans.

-

Objective: To assess the permeability of compounds across a human intestinal epithelial cell barrier.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until they form a confluent monolayer, differentiating to resemble intestinal enterocytes.

-

Assay: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side and sampled from the apical side.

-

Quantification: The concentration of the compound in the donor and receiver compartments is measured using LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio, indicating the extent of active transport out of the cell.[1]

-

4.4 Clinical Trial Protocol (Phase II - CHIARA MIA 1)

This study evaluated the safety of BAY 1142524 in its target patient population.

-

Title: A single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY 1142524 in clinically stable patients with left-ventricular dysfunction.[10]

-

Objective: The primary objective was to assess the safety and tolerability of different doses of this compound compared to placebo.[10][11]

-

Patient Population:

-

Inclusion Criteria: Clinically stable patients aged 40-79 with left ventricular dysfunction (LVEF ≤ 45%) due to a myocardial infarction that occurred at least 6 months prior.[10][11] Patients were required to be on stable, evidence-based standard-of-care therapy, including an ACE inhibitor or ARB.[10][11]

-

-

Study Design:

-

Multicenter, randomized, placebo-controlled, parallel-group design.[10][11]

-

Treatment Arms: Patients were treated for 2 weeks with one of the following regimens:[11]

-

This compound 5 mg twice daily (n=9)

-

This compound 10 mg twice daily (n=9)

-

This compound 25 mg twice daily (n=10)

-

This compound 50 mg once daily (n=9)

-

Placebo (n=12)

-

-

-

Primary Endpoints: Incidence and severity of adverse events and serious adverse events.[10]

Clinical Development and Outcomes

5.1 Phase I Studies

First-in-human studies were conducted in healthy male volunteers. BAY 1142524 was found to be safe and well-tolerated across single oral doses up to 200 mg and multiple doses up to 100 mg once daily.[9] It exhibited a favorable pharmacokinetic profile suitable for once or twice-daily dosing.[9] Critically, the drug had no clinically relevant effects on heart rate or blood pressure, supporting its potential for use in combination with standard cardiovascular medications.[9]

5.2 Phase II Studies and Efficacy

Despite its promising preclinical data and excellent safety profile, BAY 1142524 did not demonstrate efficacy in clinical trials for its initially targeted indications.[1][6][7]

-

Cardiac Remodeling: In the CHIARA MIA trials for patients with left ventricular dysfunction after myocardial infarction, this compound failed to show a significant benefit over placebo in improving parameters of adverse cardiac remodeling.[1][7][12]

-

Diabetic Kidney Disease: A similar lack of efficacy was observed in a trial for diabetic kidney disease.[1]

While these results were disappointing, the drug maintained an excellent tolerability profile throughout these studies.[1]

Future Directions: A Shift in Therapeutic Focus

The development of BAY 1142524 for fibrotic diseases has stalled.[7] However, recent discoveries have opened a new potential therapeutic avenue for chymase inhibitors. Research has shown that chymase can inactivate plasmin within fibrin-rich clots.[1][2][6] This suggests that inhibiting chymase could protect plasmin from degradation, thereby enhancing the body's natural ability to dissolve thrombi (profibrinolytic effect).

This novel mechanism positions chymase inhibitors like BAY 1142524 as potential profibrinolytic drugs with a potentially low bleeding risk, making them attractive candidates for treating acute thrombotic events such as stroke, pulmonary embolism, or deep vein thrombosis.[1][2]

Caption: Central role of chymase in various diseases and its newly identified role in thrombosis.

Conclusion

BAY 1142524 (this compound) is a potent and highly selective chymase inhibitor with a well-characterized preclinical profile and a favorable pharmacokinetic and safety profile in humans.[1][9] Although it failed to demonstrate efficacy for treating cardiac remodeling and diabetic nephropathy, its excellent tolerability has been consistently observed.[1] The discovery of chymase's role in the inactivation of plasmin has revitalized interest in this drug class, presenting a new opportunity to repurpose BAY 1142524 as a novel profibrinolytic agent for the treatment of thrombosis.[2] This technical guide summarizes the extensive research journey of BAY 1142524, providing a valuable resource for future investigations into the therapeutic potential of chymase inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Role of chymase in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chymase is upregulated in diabetic nephropathy: implications for an alternative pathway of angiotensin II-mediated diabetic renal and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drughunter.com [drughunter.com]

- 8. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, Safety, and Tolerability of the Novel Chymase Inhibitor BAY 1142524 in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heart Failure | Study 17055 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 11. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Myocardial Infarction | Study 16673 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

The Double-Edged Sword: Chymase's Role in Cardiovascular and Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mast cell-derived chymase, a chymotrypsin-like serine protease, has emerged as a critical player in the pathophysiology of a spectrum of cardiovascular and fibrotic diseases.[1] While traditionally known for its role in allergic and inflammatory responses, a growing body of evidence highlights its multifaceted functions in tissue remodeling, angiotensin II (Ang II) generation, and the activation of pro-fibrotic cytokines.[2][3] This guide provides a comprehensive technical overview of the role of chymase in these disease processes, with a focus on its enzymatic activity, signaling pathways, and the implications for therapeutic intervention. We will delve into key experimental methodologies, present quantitative data from preclinical and clinical studies, and visualize the complex signaling cascades orchestrated by this pivotal enzyme.

Chymase is primarily stored in the secretory granules of mast cells and is released upon degranulation in response to various stimuli, including tissue injury and inflammation.[1][3] Once in the extracellular space, it exerts its effects through several key mechanisms. Notably, chymase is a potent catalyst for the conversion of angiotensin I (Ang I) to the vasoconstrictor and pro-fibrotic peptide, Ang II, a pathway independent of the well-characterized angiotensin-converting enzyme (ACE).[1][4] This ACE-independent pathway is particularly significant in the context of ACE inhibitor therapy, as it may contribute to "angiotensin escape" and limit the therapeutic efficacy of these drugs.[5]